molecular formula C13H13BrN2 B5843249 4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline

4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B5843249
M. Wt: 277.16 g/mol
InChI Key: NVVYVLBVJNIORZ-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyridin-3-ylmethyl group attached to an aniline core. It is used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

If the compound has a biological activity, the mechanism of action would be described. This could involve binding to a particular receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This would involve a discussion of any risks associated with the compound, such as toxicity, flammability, or environmental hazards. Appropriate safety precautions and disposal methods would also be mentioned .

Future Directions

This would involve a discussion of areas for future research. Are there other reactions that the compound might undergo? Could it have applications in medicine, industry, or some other field ?

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylaniline with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methyl-N-(pyridin-3-ylmethyl)aniline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include N-oxides, reduced aniline derivatives, and various substituted aniline compounds.

Scientific Research Applications

4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and as a precursor in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methylpyridine: A related compound with similar structural features but different reactivity and applications.

    4-(bromomethyl)pyridine: Another similar compound used in different synthetic applications.

Uniqueness

4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a pyridin-3-ylmethyl group makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVYVLBVJNIORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CN=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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